

Comparative spectroscopic analysis of Swietemahalactone and its derivatives

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Compound of Interest

Compound Name: Swietemahalactone

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A Comparative Spectroscopic Guide to Swietemahalactone and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **Swietemahalactone**, a novel rearranged phragmalin-type limonoid, and its related derivatives. The data presented herein is intended to serve as a valuable resource for the identification, characterization, and further development of this class of natural products.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **Swietemahalactone** and selected related phragmalin-type limonoids isolated from Swietenia species. This comparative presentation facilitates the differentiation of these structurally similar compounds.

Compound Name	Molecular Formula	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (ν_max cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis (λ_max nm)
Swietemah alactone	C ₂₇ H ₃₀ O ₁₀	5.31 (H-3), 5.47 (H-11), 5.38 (H-12), 5.72 (H-17), 2.09 & 2.02 (CH ₂ -29)	83.4 (C-3), 70.6 (C-11), 71.2 (C-12), 72.0 (C-17), 38.9 (C-29)	3444 (OH), 1728 (carboxylate), 1643 (α,β-unsaturated lactone)	515.1910 [M+H] ⁺	Not Reported
Swietenine	C ₂₇ H ₃₂ O ₈	7.42 (H-21), 7.38 (H-23), 6.33 (H-22), 5.43 (H-17), 3.68 (OMe)	174.1, 167.3, 143.2, 141.0, 120.2, 110.2	Not Reported	523 [M+Na] ⁺	Not Reported
Khayanolid e A	C ₂₉ H ₃₆ O ₁₀	5.61 (H-17), 3.69 (OMe), 2.04 (OAc)	211.9, 174.0, 169.9, 140.7, 139.8, 120.5, 110.0	Not Reported	569 [M+Na] ⁺	Not Reported

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of **Swietemahalactone** and its derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-10 mg of the purified limonoid is dissolved in 0.5 mL of deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or C_6D_6).
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

2. 1D NMR (^1H and ^{13}C) Acquisition:

- Spectra are recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz or higher.
- For ^1H NMR, the spectral width is typically 0-12 ppm, with a relaxation delay of 1-2 seconds. 32 to 64 scans are generally acquired for a good signal-to-noise ratio.
- For ^{13}C NMR, the spectral width is 0-220 ppm, with a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

3. 2D NMR (COSY, HSQC, HMBC) Acquisition:

- COSY (Correlation Spectroscopy): Used to identify proton-proton couplings. Standard gradient-enhanced COSY (gCOSY) sequences are employed.
- HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Used to identify two- and three-bond proton-carbon correlations, which is crucial for establishing the carbon skeleton.

Mass Spectrometry (MS)

1. Sample Preparation:

- A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

- Analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- The sample solution is infused directly or via an HPLC system.
- The mass spectrometer is operated in positive or negative ion mode to detect $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$ ions.
- Data is acquired over a mass range of m/z 100-1500.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.
- Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, casting it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

2. Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The spectrum is typically scanned from 4000 to 400 cm^{-1} .
- A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

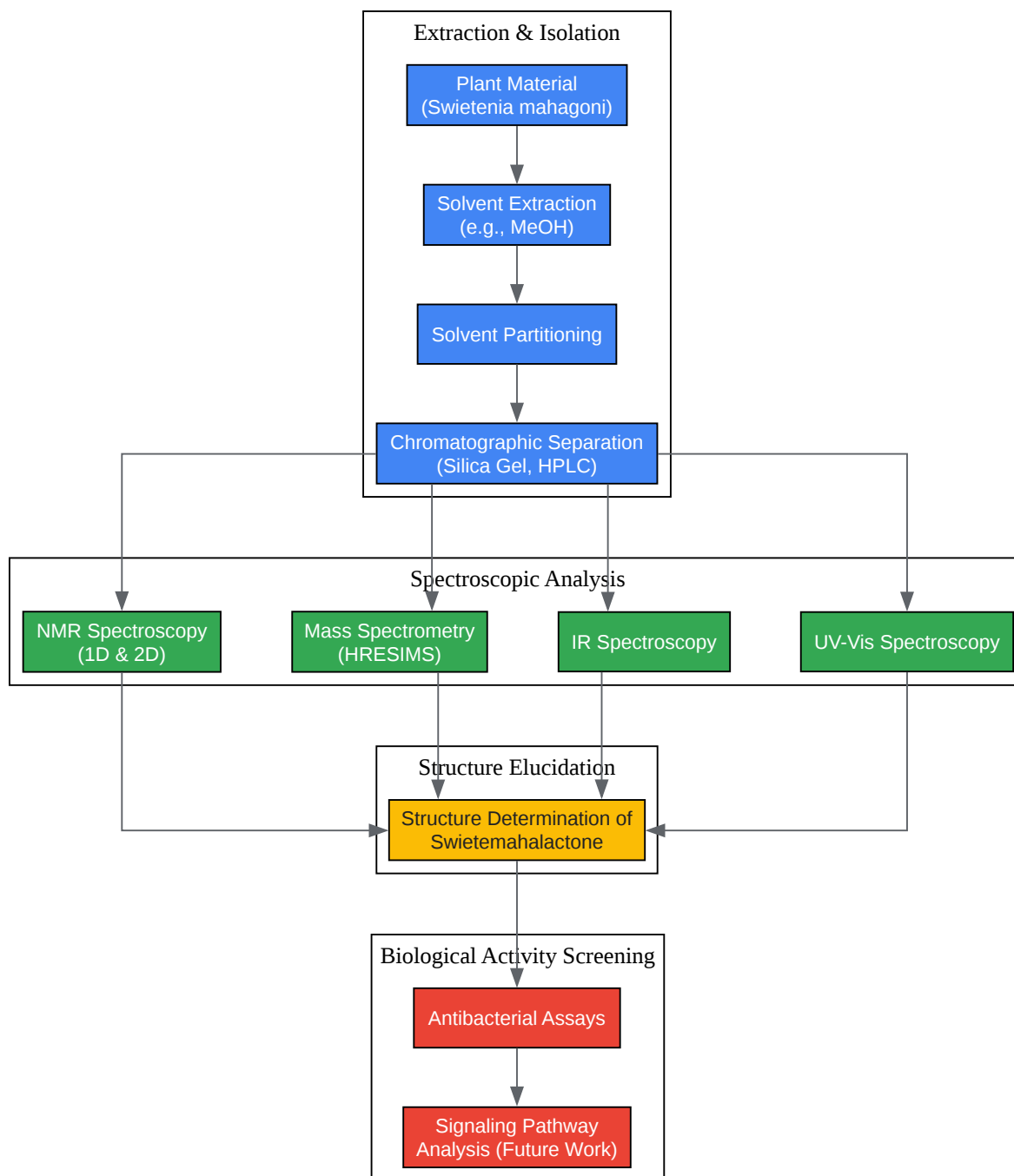
- A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

2. Data Acquisition:

- The UV-Vis spectrum is recorded using a double-beam spectrophotometer.
- The spectrum is scanned over a wavelength range of 200-800 nm.
- A baseline is recorded with the cuvette containing only the solvent.

Experimental Workflow and Signaling Pathway Analysis

Due to the novelty of **Swietemahalactone**, its specific interactions with cellular signaling pathways are still under investigation. However, a generalized workflow for the spectroscopic analysis of such natural products is presented below.



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Generalized workflow for the isolation and characterization of **Swietemahalactone**.

The antibacterial activity of **Swietemahalactone** suggests potential interactions with bacterial signaling pathways. Future research should focus on elucidating these specific molecular targets to understand its mechanism of action. This could involve techniques such as proteomics and genetic screening to identify bacterial proteins that bind to **Swietemahalactone**, followed by in-depth studies of the affected signaling cascades.

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